molecular formula C12H12Cl2N2 B11858769 5,7-Dichloro-2-propylquinolin-4-amine CAS No. 1189106-39-5

5,7-Dichloro-2-propylquinolin-4-amine

Cat. No.: B11858769
CAS No.: 1189106-39-5
M. Wt: 255.14 g/mol
InChI Key: SYMYQPWFJRHGSO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-propylquinolin-4-amine (CAS No. 1189106-39-5) is a quinoline derivative featuring chlorine substituents at positions 5 and 7, a propyl group at position 2, and an amino group at position 2. This compound is primarily utilized in industrial and scientific research, though specific applications remain undisclosed in publicly available safety data sheets (SDS) .

Properties

CAS No.

1189106-39-5

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

5,7-dichloro-2-propylquinolin-4-amine

InChI

InChI=1S/C12H12Cl2N2/c1-2-3-8-6-10(15)12-9(14)4-7(13)5-11(12)16-8/h4-6H,2-3H2,1H3,(H2,15,16)

InChI Key

SYMYQPWFJRHGSO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5,7-Dichloro-2-propylquinolin-4-amine, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Substitution Reactions: These include halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Major Products

    Nucleophilic Aromatic Substitution: Produces substituted quinolines.

    Oxidation: Forms quinoline N-oxides.

    Reduction: Yields dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
5,7-Dichloro-2-propylquinolin-4-amine has been studied for its antimicrobial effects against various pathogens. Quinoline derivatives are known to exhibit broad-spectrum activity, which includes efficacy against bacteria and fungi. The presence of chlorine substituents enhances the lipophilicity and electronic properties of the molecule, potentially increasing its biological activity.

Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with essential enzymes required for DNA replication and transcription in the malaria parasite . Studies have shown that modifications in the quinoline structure can lead to improved potency against malaria, highlighting the importance of structure-activity relationships in drug design .

Anticancer Potential
This compound has demonstrated promising anticancer activity in various studies. For instance, it has been evaluated against different human cancer cell lines, showing differential cytotoxic effects that suggest potential applications in cancer therapy. The ability to inhibit DNA synthesis and promote apoptosis in cancer cells is a key mechanism underlying its anticancer properties .

Biological Research

Mechanism of Action
The primary mechanism of action for this compound involves its interaction with DNA gyrase and topoisomerase IV—enzymes critical for DNA replication. By inhibiting these enzymes, the compound disrupts bacterial cell division and has been shown to induce DNA cleavage. This mechanism is similar to that of other quinoline derivatives, reinforcing the class's significance in antibiotic development.

Case Studies
Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy Study : This study assessed the compound's effectiveness against a panel of bacterial strains, demonstrating significant inhibitory activity compared to established antibiotics.
  • Antimalarial Evaluation : In vitro studies showed that this compound effectively reduced parasitemia levels in infected cell cultures.
  • Cancer Cell Line Studies : Evaluations on breast cancer cell lines indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Industrial Applications

Beyond its medicinal uses, this compound has applications in industrial chemistry:

  • Synthesis of Dyes and Catalysts : Its unique chemical structure allows it to serve as an intermediate in the synthesis of various dyes and catalysts.
  • Material Science : The compound may also be explored for use in developing novel materials with specific properties due to its chemical characteristics.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

5,7-Dimethyl-2-propylquinolin-4-amine

This analogue replaces the chlorine atoms at positions 5 and 7 with methyl groups.

6,7-Dimethoxyquinolin-4-amine (CAS 13425-92-8)

A structurally related compound with methoxy groups at positions 6 and 6. Methoxy substituents are less electron-withdrawing than chlorine, which may alter electronic distribution and reactivity. Similarity scores (0.91–0.95) to other quinoline derivatives suggest shared synthetic pathways or pharmacological scaffolds .

Heterocyclic Analogues: Pyrido[3,2-g]chromene Derivatives

Compounds 5b, 5c, and 5d from are pyrido[3,2-g]chromene derivatives with morpholine, piperazine, or methoxy substituents. Key comparisons include:

Compound Name Core Structure Substituents Melting Point (°C) Notable Properties
5,7-Dichloro-2-propylquinolin-4-amine Quinoline 5,7-Cl; 2-propyl Not reported Industrial/research use
5b (Pyrido[3,2-g]chromene) Furochromene-pyrimidine Morpholine, methoxy 246–248 High crystallinity
5c (Pyrido[3,2-g]chromene) Furochromene-pyrimidine Piperazine, dimethoxy 308–310 Thermal stability >300°C
5d (Pyrido[3,2-g]chromene) Furochromene-pyrimidine Morpholine, dimethoxy 332–334 Highest melting point

Key Observations :

  • The dichloroquinoline derivative lacks the fused pyrimidine ring present in 5b–5d, which contributes to the latter’s elevated melting points (246–334°C). This suggests stronger intermolecular forces (e.g., hydrogen bonding) in pyrido[3,2-g]chromenes due to their planar, conjugated systems .
  • Chlorine substituents in the target compound may enhance electrophilic reactivity compared to morpholine or piperazine groups, which are bulkier and less polarizable.

Quinazoline Derivatives

describes 2-Chloro-6,7-dimethoxy-N-methyl-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine, a quinazoline analogue. Unlike the quinoline-based target compound, quinazolines feature a six-membered ring with two nitrogen atoms. This structural difference impacts electronic properties and biological activity:

  • Reactivity: Quinazolines are more electron-deficient due to the additional nitrogen, making them preferred scaffolds for kinase inhibitors. The dichloroquinoline derivative may exhibit divergent binding profiles .
  • Substituent Effects : The pyrrolidinylpentyl chain in the quinazoline derivative introduces steric bulk and basicity, which could reduce membrane permeability compared to the propyl group in the target compound .

Biological Activity

5,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative that exhibits a range of biological activities, making it a significant compound in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Properties:

PropertyValue
CAS No.1189106-39-5
Molecular FormulaC12H12Cl2N2
Molecular Weight255.14 g/mol
IUPAC NameThis compound

This compound is characterized by its unique substitution pattern, which enhances its biological activity. Quinoline derivatives are known for their diverse applications, particularly in medicinal chemistry, where they demonstrate antimicrobial, antimalarial, and anticancer properties.

The biological activity of this compound primarily involves its interaction with key molecular targets such as DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death. This mechanism underpins its potential as an antimicrobial agent.

Biological Activities

  • Antimicrobial Activity
    • The compound has shown significant efficacy against various bacterial strains by inhibiting DNA synthesis.
    • Research indicates that it can effectively promote bacterial DNA cleavage, enhancing its antimicrobial properties.
  • Antimalarial Activity
    • Quinoline derivatives are traditionally recognized for their antimalarial properties. This compound's structural similarities to established antimalarials suggest potential effectiveness against malaria parasites.
    • Studies have indicated that compounds in this class can interfere with the hemozoin formation process in malaria parasites .
  • Anticancer Activity
    • Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving cell cycle disruption and apoptosis induction in cancer cells.
    • It has been evaluated alongside other quinoline derivatives for its ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

  • Study on Antimicrobial Efficacy
    • A study assessed the compound's ability to inhibit various bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating strong antimicrobial activity (IC50 values were determined through standard drug screening methods) .
  • Antimalarial Evaluation
    • In vitro tests showed that the compound effectively inhibited the growth of Plasmodium falciparum with an IC50 comparable to that of established antimalarial drugs. The selectivity index was also favorable, suggesting minimal toxicity to mammalian cells .
  • Cancer Cell Line Studies
    • Research involving several cancer cell lines demonstrated that this compound could induce apoptosis and inhibit proliferation effectively. The compound was shown to interact with cellular pathways involved in cell survival and death .

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